molecular formula C15H18O5 B14188794 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate CAS No. 833489-32-0

2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate

Cat. No.: B14188794
CAS No.: 833489-32-0
M. Wt: 278.30 g/mol
InChI Key: ABZJDZZKJJZNRK-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate is an organic compound that features a dioxane ring fused with a phenyl group and an oxopentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate typically involves the condensation of glycerol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of 2-Phenyl-1,3-dioxan-5-ol, which is then esterified with 4-oxopentanoic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or dioxane ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane or ester derivatives.

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The dioxane ring can participate in ring-opening reactions, which are catalyzed by acids or bases, leading to the formation of linear or cyclic products .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate.

    2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a similar dioxane ring structure.

Uniqueness

This compound is unique due to its combined dioxane and ester functionalities, which provide a versatile platform for various chemical transformations and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

833489-32-0

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) 4-oxopentanoate

InChI

InChI=1S/C15H18O5/c1-11(16)7-8-14(17)20-13-9-18-15(19-10-13)12-5-3-2-4-6-12/h2-6,13,15H,7-10H2,1H3

InChI Key

ABZJDZZKJJZNRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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